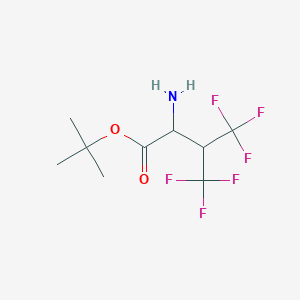

tert-Butyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate

Description

tert-Butyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate (CAS 1214787-51-5) is a fluorinated organic compound with the molecular formula C₈H₁₄F₃NO₂ and a molecular weight of 213.20 g/mol . This molecule features a tert-butyl ester group, an amino group at position 2, and two distinct fluorinated substituents: a 4,4,4-trifluoro moiety and a 3-(trifluoromethyl) group.

Properties

Molecular Formula |

C9H13F6NO2 |

|---|---|

Molecular Weight |

281.20 g/mol |

IUPAC Name |

tert-butyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate |

InChI |

InChI=1S/C9H13F6NO2/c1-7(2,3)18-6(17)4(16)5(8(10,11)12)9(13,14)15/h4-5H,16H2,1-3H3 |

InChI Key |

KTCGPDJCDISCEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C(F)(F)F)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate typically involves multiple steps. One common method is the reaction of tert-butyl 2-amino-4,4,4-trifluorobutanoate with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

tert-Butyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide, leading to the formation of azides or nitriles.

Scientific Research Applications

tert-Butyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

Biology: The compound’s fluorinated nature makes it useful in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.

Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on tert-butyl ester backbones modified with fluorinated or aromatic substituents. Below is a detailed comparison with key compounds synthesized in prior studies (Table 1):

Structural Differences

- Fluorination Pattern: The target compound contains two highly fluorinated groups (4,4,4-trifluoro and 3-(trifluoromethyl)), whereas analogs like 3ba and 3ca feature a single fluorine atom paired with bromo or trifluoromethyl-substituted aryl groups .

- Amino vs. Dimethylamino Groups: The target compound’s primary amino group at position 2 contrasts with the dimethylamino substituents in analogs like 3ba and 3ca. This distinction may influence hydrogen-bonding capacity and solubility .

Physicochemical and Functional Properties

- Stability : Fluorine’s strong C-F bonds may confer thermal and oxidative stability, similar to trends observed in other fluorinated tert-butyl esters .

Research Implications and Gaps

While the target compound’s structural features suggest unique advantages, further studies are needed to:

Elucidate its synthetic pathway and optimize yields.

Characterize its spectral data (e.g., NMR, HRMS) for definitive structural confirmation.

Explore applications in drug discovery or material science, leveraging its dual trifluoromethyl motifs.

Biological Activity

tert-Butyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features multiple trifluoromethyl groups, enhancing its lipophilicity and influencing its interaction with biological targets.

The molecular formula of this compound is with a molecular weight of 281.20 g/mol. Its structure includes a tert-butyl group and two trifluoromethyl moieties, which play crucial roles in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H13F6NO2 |

| Molecular Weight | 281.20 g/mol |

| IUPAC Name | This compound |

| InChI Key | KTCGPDJCDISCEX-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its ability to penetrate cell membranes due to its lipophilic nature. Once inside the cell, it interacts with specific enzymes and receptors, modulating their activity. The trifluoromethyl groups enhance the compound's binding affinity to various biological targets, which can lead to altered metabolic pathways.

Biological Activity

Recent studies have indicated that this compound exhibits several biological activities:

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong anticancer potential while showing significantly lower toxicity towards non-cancerous cells .

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial in cancer metastasis and tissue remodeling, suggesting that this compound could play a role in preventing tumor spread .

- Pharmacokinetics : The lipophilicity imparted by the trifluoromethyl groups enhances the absorption and distribution of the compound within biological systems. This property is essential for its effectiveness as a therapeutic agent .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Antitumor Effects : A study involving BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with this compound significantly inhibited lung metastasis compared to control groups. The results indicated a promising therapeutic window for further development in cancer treatment .

- Enzyme Interaction Studies : Research demonstrated that this compound could act as a competitive inhibitor for specific enzymatic pathways involved in cancer progression. This was evidenced by reduced activity levels of targeted enzymes following treatment with varying concentrations of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.